molecular formula C10H10N2OS3 B2871477 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol CAS No. 136384-20-8

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol

Cat. No.: B2871477
CAS No.: 136384-20-8
M. Wt: 270.38
InChI Key: QIQLERNTZVEHDB-UHFFFAOYSA-N
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Description

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Mechanism of Action

Target of Action

The primary target of the compound “5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol” is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, one particular compound showed more favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of certain bacteria like Helicobacter pylori . Therefore, inhibiting urease disrupts this biochemical pathway, potentially affecting the survival of these bacteria .

Result of Action

The primary result of the compound’s action is the inhibition of the urease enzyme . This inhibition disrupts the conversion of urea to ammonia and carbon dioxide, potentially affecting the survival of bacteria that rely on this process . The compound’s inhibitory activity against the urease enzyme suggests its potential use in the treatment of infections caused by urease-dependent bacteria .

Preparation Methods

The synthesis of 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol typically involves multiple steps. One common method starts with the esterification of 4-methoxybenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the desired thiadiazole derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dimethylformamide (DMF) and methanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS3/c1-13-8-4-2-7(3-5-8)6-15-10-12-11-9(14)16-10/h2-5H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQLERNTZVEHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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